molecular formula C12H16O2 B14246158 6-Phenylhex-1-ene-3,4-diol CAS No. 188855-13-2

6-Phenylhex-1-ene-3,4-diol

Cat. No.: B14246158
CAS No.: 188855-13-2
M. Wt: 192.25 g/mol
InChI Key: BUYHSRUSVULOAR-UHFFFAOYSA-N
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Description

6-Phenylhex-1-ene-3,4-diol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This chiral diol serves as a critical precursor in the synthesis of complex, bioactive molecules. Its primary research value lies in its role as a key synthon for the development of mono- and bicyclic peroxides with a central 1,2,4-trioxane ring, a privileged structure in medicinal chemistry . These synthetic peroxides are investigated for their potent antimalarial activities, acting against multidrug-resistant Plasmodium falciparum , and have also shown promising antitumor properties by inhibiting enzymes like glutathione S-transferase (GST), which are upregulated in certain tumor cells . The synthetic utility of this compound is derived from its structure, which can be transformed via highly diastereoselective photooxygenation reactions into β-hydroxy hydroperoxides. These hydroperoxides subsequently undergo acid-catalyzed peroxyacetalization to form complex cyclic peroxide frameworks, such as 2,3,8-trioxabicyclo[3.3.1]nonanes, which are structural mimics of the pharmacophore in the antimalarial drug artemisinin . The presence of the phenyl group enhances the diastereoselectivity of these singlet oxygen ene reactions, leading to products with high stereochemical purity, which is crucial for biological activity and mechanistic studies . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188855-13-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-phenylhex-1-ene-3,4-diol

InChI

InChI=1S/C12H16O2/c1-2-11(13)12(14)9-8-10-6-4-3-5-7-10/h2-7,11-14H,1,8-9H2

InChI Key

BUYHSRUSVULOAR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(CCC1=CC=CC=C1)O)O

Origin of Product

United States

Contextualizing 6 Phenylhex 1 Ene 3,4 Diol in Contemporary Polyol Chemistry

Polyols, organic compounds containing multiple hydroxyl (-OH) groups, are fundamental in various chemical disciplines, from polymer science to medicinal chemistry. creative-proteomics.comwikipedia.org They are broadly classified based on the number of hydroxyl groups, with those containing two being termed diols. wikipedia.orgwikipedia.org 6-Phenylhex-1-ene-3,4-diol, with its two hydroxyl groups, is a vicinal diol, meaning the hydroxyl groups are on adjacent carbon atoms. fiveable.me This structural feature, coupled with a terminal alkene and a phenyl group, distinguishes it within the broader class of polyols and imparts a unique reactivity profile.

The presence of both a hydrophilic diol and a lipophilic phenyl group within the same molecule gives this compound amphiphilic character, a property that can be exploited in various applications. Its molecular structure provides a scaffold for the introduction of further chemical diversity, making it a valuable intermediate in the synthesis of more complex molecules.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 188855-13-2 echemi.commolaid.com
Molecular Formula C12H16O2 echemi.com
Molecular Weight 192.25 g/mol echemi.com
Synonyms 6-Phenyl-1-hexene-3,4-diol, anti-6-phenyl-hex-1-en-3,4-diol echemi.commolaid.com
InChIKey BUYHSRUSVULOAR-UHFFFAOYSA-N echemi.com

The Synthetic Significance of 1,2 Diol Moieties and Terminal Alkenes

The true value of 6-Phenylhex-1-ene-3,4-diol in synthetic organic chemistry lies in the strategic placement of its functional groups: the 1,2-diol and the terminal alkene.

The 1,2-Diol Moiety: Vicinal diols are a cornerstone in the synthesis of complex molecules and natural products. fiveable.meacs.org The two hydroxyl groups can act as handles for a wide array of chemical transformations. They can be:

Protected to mask their reactivity during other synthetic steps. wikipedia.org

Oxidatively cleaved to yield aldehydes or carboxylic acids, providing a method for carbon-carbon bond scission.

Converted to epoxides, which are versatile intermediates for a variety of nucleophilic ring-opening reactions. fiveable.me

Derivatized to form esters, ethers, and other functional groups, allowing for the fine-tuning of a molecule's properties. researchgate.net

The stereochemistry of the 1,2-diol is also crucial, as it can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. nih.gov

The Terminal Alkene Functionality: The terminal alkene (or vinyl group) is another highly versatile functional group in organic synthesis. It can participate in a wide range of reactions, including:

Addition reactions , such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups.

Oxidation reactions , like ozonolysis to form carbonyl compounds or dihydroxylation to create another diol. libretexts.org

Metathesis reactions , a powerful tool for the formation of new carbon-carbon double bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, to form new carbon-carbon single bonds.

The combination of a 1,2-diol and a terminal alkene in this compound creates a powerful synthetic platform. This allows for a modular approach to the construction of complex molecules, where each functional group can be manipulated independently to build molecular complexity in a controlled and predictable manner. For instance, the diol can be protected while the alkene undergoes a cross-coupling reaction, and then the diol can be deprotected and further functionalized.

Historical Development and Research Trajectories

Retrosynthetic Disconnection Strategies for the this compound Framework

A logical retrosynthetic analysis of this compound suggests several key disconnections. The vicinal diol is a prime target for a disconnection, leading back to an alkene precursor, 6-phenylhex-1-en-3-yne, which can be dihydroxylated. Further disconnection of the carbon chain at the C4-C5 bond reveals simpler building blocks: an allylic alcohol derivative and a phenyl-containing fragment. Alternatively, disconnection at the C2-C3 bond points towards an olefination reaction between a suitable four-carbon aldehyde and a vinyl-containing organometallic reagent. These retrosynthetic pathways guide the strategic planning of the forward synthesis, allowing for the selection of appropriate reactions to construct the target molecule.

Formation of the Unsaturated Carbon Chain of this compound

The construction of the six-carbon chain with its characteristic terminal double bond is a critical phase in the synthesis of this compound. This is typically achieved through powerful carbon-carbon bond-forming reactions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are a cornerstone for the formation of carbon-carbon double bonds. The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, are two prominent examples. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. wikipedia.org For the synthesis of a precursor to this compound, a suitable strategy would involve the reaction of 4-phenylbutanal (B95494) with a vinylphosphonium ylide. A key advantage of the Wittig reaction is its reliability in forming the C=C bond at a specific location. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides give predominantly (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction proceeds through the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde. wikipedia.org For instance, reacting 4-phenylbutanal with a vinylphosphonate (B8674324) ester under basic conditions would yield a precursor to the target molecule. The Still-Gennari modification of the HWE reaction can be employed to selectively produce (Z)-alkenes. nrochemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble dialkylphosphate
Reactivity Less reactive with hindered ketones More reactive, reacts with a wider range of aldehydes and ketones

| Stereoselectivity | (Z)-alkene favored with unstabilized ylides, (E)-alkene with stabilized ylides | (E)-alkene generally favored |

Allylic Alcohol Generation Pathways

The synthesis of allylic alcohols is another crucial step, as they can serve as precursors to the diol functionality. organic-chemistry.org One common method involves the addition of a vinyl organometallic reagent to an aldehyde. nih.gov For example, the addition of a vinyl Grignard or vinyl lithium reagent to 4-phenylbutanal would generate the carbon skeleton of 6-phenylhex-1-en-3-ol.

Recent advancements have focused on developing catalytic and enantioselective methods for the synthesis of allylic alcohols. organic-chemistry.orgnih.gov These methods often involve the use of chiral catalysts to control the stereochemistry of the newly formed hydroxyl-bearing carbon center. organic-chemistry.org For instance, the asymmetric addition of vinylaluminum reagents to aldehydes, catalyzed by a titanium complex of (S)-BINOL, has been shown to produce tertiary allylic alcohols with high enantioselectivity. organic-chemistry.org Another approach involves the hydroboration of 1-halo-1-alkynes, followed by transmetalation to generate (Z)-disubstituted vinylzinc reagents that can then react with aldehydes. organic-chemistry.org

Stereocontrolled Introduction of the Vicinal Diol Moiety in this compound

The final and most stereochemically demanding step is the introduction of the vicinal diol. The relative and absolute stereochemistry of these two hydroxyl groups is critical to the identity and biological activity of the final molecule.

Asymmetric Hydroxylation Techniques (e.g., Permanganate-Mediated and Osmium-Promoted Oxidative Cyclisation)

Asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide in the presence of a chiral ligand, is a well-established and highly reliable method. wikipedia.org This reaction is known for its high enantioselectivity and site selectivity, typically reacting with the most electron-rich double bond in a polyene. wikipedia.org For a precursor like 6-phenylhex-1-ene, the Sharpless AD reaction would selectively dihydroxylate the terminal double bond to introduce the 3,4-diol.

In an effort to move away from the highly toxic osmium tetroxide, permanganate-mediated dihydroxylation has emerged as a greener alternative. rsc.org The use of chiral cation catalysts under phase-transfer conditions can lead to good yields and high enantioselectivities of chiral vicinal diols. rsc.orgresearchgate.net

Osmium-promoted oxidative cyclization offers another route to cyclic ethers with diol functionalities. ysu.amthieme-connect.comresearchgate.net While not directly forming an acyclic diol, this methodology highlights the power of osmium in stereocontrolled oxygenation reactions. The reaction of 1,5-dienes with osmium tetroxide can lead to the formation of tetrahydrofuran-diols with high stereocontrol. soton.ac.ukbeilstein-journals.org

Table 2: Asymmetric Dihydroxylation Methods

Method Reagent Key Features
Sharpless Asymmetric Dihydroxylation Osmium tetroxide, chiral ligand (e.g., (DHQ)2-PHAL) High enantioselectivity, predictable stereochemistry based on ligand choice. wikipedia.org
Permanganate-Mediated Dihydroxylation Potassium permanganate, chiral phase-transfer catalyst Greener alternative to osmium, can achieve high enantioselectivity. rsc.orgnih.gov

| Osmium-Promoted Oxidative Cyclization | Osmium tetroxide | Forms cyclic ethers with diol functionalities from dienes. ysu.amthieme-connect.comresearchgate.net |

Chemoenzymatic Approaches to Enantiomerically Pure Diols

Chemoenzymatic methods provide a powerful alternative for obtaining enantiomerically pure diols. skemman.isresearchgate.net These approaches often involve the use of enzymes, such as lipases, to perform kinetic resolutions of racemic mixtures. skemman.isnih.govacs.org

In a typical kinetic resolution, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated and unacylated enantiomers. skemman.isresearchgate.net For example, a racemic mixture of this compound could be treated with a lipase and an acyl donor. The enzyme would preferentially react with one enantiomer, leading to an enantiomerically enriched diol and a diol monoacetate of the opposite configuration. Subsequent hydrolysis of the monoacetate would then provide the other enantiopure diol. Lipases from Pseudomonas cepacia and Burkholderia cepacia have been successfully employed for the resolution of vicinal diols. skemman.isnih.govacs.org

Another strategy involves the enzymatic hydrolysis of racemic epoxides, which can be a source of vicinal diols. uni-duesseldorf.de Furthermore, engineered enzyme cascades are being developed for the selective conversion of diols into other valuable chiral building blocks, demonstrating the versatility of biocatalysis in stereocontrolled synthesis. rsc.org

Diastereoselective Synthesis Strategies (e.g., Zinc-Mediated Processes)

Diastereoselective synthesis aims to preferentially form one diastereomer over others. Zinc-mediated processes are notable for their utility in carbon-carbon bond formation, particularly in the allylation of carbonyl compounds to create homoallylic alcohols. The stereochemical outcome of these reactions can often be controlled by chelation. nih.gov

In the context of synthesizing vicinal diols like this compound, a zinc-mediated acyloxyallylation reaction has been shown to be effective. sorbonne-universite.fr This type of reaction, when applied to isoxazolidine-4,5-diols, proceeds with high simple diastereoselectivity. The formation of a six-membered chelate ring involving the zinc ion, the aldehyde, and the acyloxyallylation agent is proposed to direct the stereochemical course of the reaction. sorbonne-universite.fr For instance, the reaction of isoxazolidine-4,5-diols with different substituents can yield (hydroxyamino)triols with excellent 3,4-anti simple diastereoselectivity and good 4,5-syn facial diastereoselectivity. sorbonne-universite.fr

Another relevant zinc-mediated process involves the reaction of zinc homoenolates, generated from cyclopropanols, with chiral N-tert-butanesulfinyl imines. acs.org This method allows for the highly regio- and stereoselective synthesis of vicinal amino alcohols, which are precursors to diols. The reaction of a 1-substituted cyclopropanol (B106826) with a sulfinyl imine in the presence of diethylzinc (B1219324) can produce the desired allylation product with high diastereoselectivity. acs.org

The diastereoselectivity of zinc-mediated allylations can be sensitive to the solvent and other reaction conditions. organic-chemistry.org For example, reactions conducted in aqueous ammonium (B1175870) chloride have been shown to be faster and produce higher yields, especially for less reactive starting materials. organic-chemistry.org

Table 1: Examples of Zinc-Mediated Diastereoselective Reactions

Starting MaterialsReagentsProduct TypeDiastereomeric Ratio (dr)Yield (%)Reference
Isoxazolidine-4,5-diolsZinc dust, 3-bromoprop-1-enyl benzoate(Hydroxyamino)triols3,4-anti/3,4-syn up to 90:1056-88 sorbonne-universite.fr
N-tert-Butanesulfinyl imine, 1-phenylcyclopropanolDiethylzinc, TriethylamineVicinal amino alcohol>95:570 acs.org

Chiral Auxiliary and Asymmetric Catalysis in Diol Formation (e.g., Maruoka Asymmetric Allylation)

Asymmetric catalysis and the use of chiral auxiliaries are powerful strategies for synthesizing enantiomerically enriched compounds. The Maruoka asymmetric allylation is a prominent example, utilizing a chiral titanium(IV) complex to achieve highly enantioselective additions of allyl groups to aldehydes. mdpi.comnih.gov This method has been successfully applied in the synthesis of various natural products containing chiral alcohol moieties. researchgate.netsemanticscholar.org

The synthesis of a homoallylic alcohol, a key precursor to this compound, can be achieved via the Maruoka allylation of an appropriate aldehyde. For instance, an aldehyde can be subjected to Maruoka allylation to form a homoallylic alcohol with high enantiomeric excess (ee). mdpi.comnih.gov This alcohol can then be further functionalized to yield the target diol.

The general principle of the Maruoka allylation involves the in-situ preparation of a chiral bis-titanium(IV) oxide catalyst. This catalyst then coordinates with the aldehyde, activating it for a stereoselective attack by an allylating agent like allyl(tributyl)tin. researchgate.net Research has demonstrated the application of this reaction to produce chiral alcohols with high enantioselectivity, often exceeding 90% ee. nih.govresearchgate.net

Table 2: Representative Maruoka Asymmetric Allylation

Convergent and Linear Synthesis Pathways Towards this compound

The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of suitable starting materials and reactions for fragment coupling. fiveable.me For a molecule like this compound, a convergent approach utilizing a key bond formation like a Grignard reaction or a palladium-catalyzed cross-coupling to join two main fragments could be highly effective.

An article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Extensive searches for detailed, research-based spectroscopic data (NMR, IR, MS, and UV-Vis) specifically for the compound this compound did not yield any primary literature containing the required experimental findings. While information on related isomers and similar chemical structures is available, presenting this data would not adhere to the strict focus on the specified compound.

To provide a scientifically accurate and authoritative article as requested, it is imperative to rely on published, peer-reviewed research that details the specific spectroscopic properties of this compound. Without access to such dedicated studies, the generation of a thorough and accurate article with the specified data tables and detailed findings is not possible.

Stereochemical Investigations of 6 Phenylhex 1 Ene 3,4 Diol

Assignment of Relative and Absolute Stereochemistry of the 3,4-Diol System

The determination of the relative (syn/anti) and absolute (R/S) stereochemistry of the vicinal diol system in 6-Phenylhex-1-ene-3,4-diol is fundamental to understanding its chemical behavior. Several analytical techniques are employed for this purpose, ranging from spectroscopic methods to definitive crystallographic analysis.

The relative configuration of the diol can often be inferred from ¹H NMR spectroscopy. The coupling constants (³J_HH) between the protons on C3 and C4 can provide clues; larger coupling constants are typically associated with an anti-periplanar relationship, while smaller constants suggest a syn-clinal (gauche) arrangement. For acyclic systems like this, analysis is often complicated by free rotation around the C3-C4 bond.

A more definitive method for assigning absolute configuration is the use of chiral derivatizing agents (CDAs), such as α-methoxyphenylacetic acid (MPA) or Mosher's acid (MTPA). researchgate.net By forming diastereomeric esters at one or both hydroxyl groups, the resulting derivatives can be analyzed by high-field NMR. The anisotropic effect of the phenyl ring in the CDA causes different chemical shifts for nearby protons in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be determined. researchgate.net For instance, a consistent pattern of positive and negative Δδ values on either side of the newly formed ester linkage allows for the assignment of the absolute configuration. researchgate.net

In cases where a crystalline derivative can be obtained, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of the molecule. nih.gov This technique maps the precise spatial arrangement of every atom, offering a definitive structural model.

Table 1: Illustrative ¹H NMR Data for Mosher Ester Analysis of a Chiral Alcohol This table illustrates the principle of using a chiral derivatizing agent to determine absolute configuration, as would be applied to this compound. The data shown are hypothetical, based on established methodologies. researchgate.net

Protonδ (R-Ester) (ppm)δ (S-Ester) (ppm)Δδ (δS - δR)Configuration Assignment
H-23.553.65+0.10Protons on this side have positive Δδ
H-52.802.72-0.08Protons on this side have negative Δδ
H-62.152.05-0.10Protons on this side have negative Δδ

Conformational Analysis of this compound

The conformational landscape of an acyclic molecule like this compound is governed by the rotational possibilities around its single bonds, primarily the C3-C4 bond. The molecule will preferentially adopt conformations that minimize steric and electronic repulsions. The stereoselectivity of reactions involving such molecules often arises from the nucleophile attacking the most accessible face of the lowest energy conformation. nih.gov

Computational modeling is a powerful tool for exploring these conformations. By calculating the potential energy surface, the lowest energy (most stable) conformations can be identified. For the 3,4-diol system, the key conformations are the staggered arrangements around the C3-C4 bond, typically described by the dihedral angle between the substituents. The three primary staggered conformations are anti-periplanar and two syn-clinal (gauche) arrangements. The stability of these is influenced by factors such as hydrogen bonding between the two hydroxyl groups and steric hindrance between the larger vinyl and phenylethyl substituents. In the absence of intramolecular hydrogen bonding, a conformation that places the largest substituents in an anti arrangement is generally favored.

ConformationDihedral Angle (H-C3-C4-H)Key FeatureRelative Stability
Anti ~180°Substituents are maximally separated.Often the most stable due to minimized steric strain.
Gauche (+) ~60°Substituents are closer, allowing potential for H-bonding.Stability depends on the balance between steric repulsion and potential stabilizing interactions.
Gauche (-) ~-60°Mirror image of the other gauche conformation.Stability depends on the balance between steric repulsion and potential stabilizing interactions.

Chiral Resolution Techniques for Enantiopure this compound

Obtaining enantiomerically pure forms of this compound from a racemic or diastereomeric mixture requires chiral resolution. Several established methods are applicable.

Chromatographic Resolution : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a direct and widely used method for separating enantiomers and diastereomers. nih.govresearchgate.net The CSP creates a chiral environment where the different stereoisomers interact with varying strengths, leading to different retention times and thus separation. This technique can be applied on both analytical and preparative scales. researchgate.net

Resolution via Diastereomeric Derivatives : This classic strategy involves reacting the diol mixture with an enantiopure chiral auxiliary to form a mixture of diastereomers. nih.gov For a diol, a chiral carboxylic acid could be used to form diastereomeric esters. Because diastereomers have different physical properties, they can often be separated by standard techniques like fractional crystallization or silica (B1680970) gel chromatography. researchgate.net Following separation, the chiral auxiliary is chemically removed to yield the enantiopure diols.

Enzymatic Resolution : This method utilizes the high stereoselectivity of enzymes. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the diol in the presence of an acyl donor. uniovi.es The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated.

Table 3: Summary of Chiral Resolution Techniques

TechniquePrincipleAdvantagesCommon Application
Chiral HPLC Differential interaction with a chiral stationary phase. researchgate.netDirect separation, applicable to small and large scales.Analytical purity determination and preparative separation of all stereoisomers.
Diastereomeric Derivatives Conversion of enantiomers into diastereomers with different physical properties. nih.govRobust, uses standard lab techniques like crystallization.Large-scale industrial resolutions. researchgate.net
Enzymatic Resolution Enzyme-catalyzed reaction that is selective for one enantiomer. uniovi.esHigh selectivity, mild reaction conditions.Synthesis of enantiopure pharmaceuticals and fine chemicals.

Influence of Stereochemistry on Molecular Recognition Phenomena

The specific three-dimensional arrangement of functional groups in a chiral molecule is critical for its interaction with other chiral entities, a phenomenon known as molecular recognition. The stereochemistry of this compound dictates the shape of its molecular surface, which in turn governs how it fits into the binding sites of biological macromolecules like enzymes and receptors.

Different stereoisomers will exhibit different binding affinities and biological activities. For example, in a study of structurally related chiral compounds, a 35-fold difference in binding affinity for the A3 adenosine (B11128) receptor was observed between the (4S)-isomer and its enantiomer. nih.gov This dramatic difference arises because the binding pocket of the receptor is itself chiral and will preferentially accommodate the stereoisomer that has a complementary shape and arrangement of interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

For this compound, the spatial orientation of the two hydroxyl groups, the phenyl group, and the vinyl group creates a unique chiral signature. One enantiomer might fit perfectly into a receptor's active site, leading to a strong biological response, while its mirror image may bind weakly or not at all. This principle is the foundation of stereospecificity in pharmacology and biochemistry.

Table 4: Hypothetical Molecular Recognition Profile for Stereoisomers This table illustrates how different stereoisomers of a chiral diol might interact with a hypothetical chiral receptor, leading to different biological potencies.

StereoisomerReceptor Binding Affinity (Kᵢ, nM)Relative PotencyRationale
(3R, 4R) 10100%Optimal fit with the receptor's chiral binding site.
(3S, 4S) 5002%Poor steric and electronic complementarity (enantiomer).
(3R, 4S) 1506.7%Sub-optimal fit due to different spatial arrangement of hydroxyls (diastereomer).
(3S, 4R) 1805.5%Sub-optimal fit due to different spatial arrangement of hydroxyls (diastereomer).

Computational and Mechanistic Studies on 6 Phenylhex 1 Ene 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Simulations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and molecular geometry of 6-phenylhex-1-ene-3,4-diol. While specific DFT studies on this exact molecule are not extensively published, data from analogous structures and related diols allow for a comprehensive theoretical profile. DFT simulations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement.

For a molecule like this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately model the electronic distribution and polarization. Such calculations can reveal the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity. The phenyl group, the double bond, and the two hydroxyl groups are the primary sites of electronic activity.

High-level DFT simulations have been effectively used to study the oxidative cyclization of 1,5-dienes to form tetrahydrofuran (B95107) (THF)-diols, a transformation closely related to the structure of this compound. soton.ac.uk These studies demonstrate the power of computational methods to predict reaction pathways and understand stereochemical outcomes. soton.ac.uk

Table 1: Predicted Geometrical Parameters for a Diol Moiety from DFT Calculations (Note: This data is representative of a generic vicinal diol and is intended for illustrative purposes, as specific data for this compound is not available.)

ParameterPredicted Value
C-C Bond Length (diol)1.54 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
C-C-O Bond Angle109.5°
C-O-H Bond Angle109.0°
H-O-C-C Dihedral Angle~60° (gauche)

Elucidation of Reaction Mechanisms in this compound Synthesis and Transformations

The synthesis of vicinal diols, such as this compound, can be achieved through various synthetic routes, and computational studies are instrumental in elucidating the underlying reaction mechanisms. One common method for the formation of similar diols is the stereoselective synthesis from N-tert-butanesulfinyl aldimines and cyclopropanols. ua.esacs.org In such reactions, DFT calculations can help to rationalize the observed high regio- and stereoselectivity by modeling the transition states of the reacting species. ua.esacs.org

Transformations of this compound, such as oxidation or cyclization, can also be investigated computationally. For example, the permanganate-mediated oxidative cyclisation of 1,5-dienes to form THF-diols has been studied using DFT simulations. soton.ac.uk These studies have been crucial in understanding the role of acid in promoting the cyclization step and have shown good agreement with experimental observations. soton.ac.uk

Another relevant transformation is the ring-closing metathesis (RCM) of dienes, which can lead to cyclic structures. While not directly a synthesis of the title compound, studies on the RCM of related dienes to form 5,6-dihydro-α-pyrones highlight the utility of computational methods in predicting reaction feasibility and yields. researchgate.net

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models, particularly those based on DFT, can accurately predict various spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are often in good agreement with experimental data for related polyol structures. liverpool.ac.uk Theoretical calculations can also help to assign complex NMR spectra by providing a basis for peak identification.

Infrared (IR) spectroscopy is another area where theoretical models excel. The vibrational frequencies and intensities of a molecule can be calculated, allowing for the assignment of characteristic peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl groups, the C=C stretch of the alkene, and various C-H and C-O stretching and bending modes. For a related compound, 5-nitro-2-phenylhex-2-ene-1,6-diol, the IR spectrum shows a prominent O-H stretch around 3338 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound (Note: These values are illustrative and based on typical ranges for the functional groups present.)

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ) - CH-OH3.5 - 4.5 ppm
¹H NMRChemical Shift (δ) - CH=CH₂5.0 - 6.0 ppm
¹³C NMRChemical Shift (δ) - C-OH65 - 75 ppm
¹³C NMRChemical Shift (δ) - C=C115 - 140 ppm
IRVibrational Frequency (ν) - O-H Stretch3200 - 3600 cm⁻¹ (broad)
IRVibrational Frequency (ν) - C=C Stretch1640 - 1680 cm⁻¹

Investigation of Intramolecular and Intermolecular Interactions

The presence of two hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. khanacademy.org These non-covalent interactions play a crucial role in determining the compound's conformation, physical properties, and its interactions with other molecules.

Intramolecular interactions , such as hydrogen bonding between the two hydroxyl groups, can significantly influence the molecule's preferred conformation in the gas phase or in non-polar solvents. Computational models can be used to calculate the energies of different conformers, revealing the stability gained from such intramolecular interactions. These interactions can be studied using methods like the Quantum Theory of Atoms in Molecules (QTAIM). acs.org

Intermolecular interactions are dominant in the solid state and in polar solvents. Hydrogen bonding between molecules of this compound leads to the formation of dimers or larger aggregates. These interactions are responsible for properties such as boiling point and solubility. Computational studies can model these intermolecular forces, providing insight into the crystal packing of the solid material and its behavior in solution. khanacademy.org The separation of diastereomeric diol pairs based on their different crystal properties, which are a result of intermolecular forces, has been demonstrated for a related compound. rsc.org

Derivatives and Analogues of 6 Phenylhex 1 Ene 3,4 Diol

Synthesis and Characterization of Structural Isomers and Homologues

The synthesis of structural isomers and homologues of 6-Phenylhex-1-ene-3,4-diol often employs stereoselective methods to control the spatial arrangement of functional groups, which is crucial for their ultimate function.

A variety of synthetic strategies have been developed for isomers and homologues. For instance, the synthesis of vicinal diols, a key feature of the target molecule, is often achieved through the dihydroxylation of alkenes. researchgate.net The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide and a chiral quinine (B1679958) ligand, is a powerful method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. researchgate.net Another approach involves the conversion of 1-alkenes into 1,4-diols through a formal homoallylic C–H oxidation mediated by an auxiliary group. nih.gov

Diarylheptanoids, which are homologues of this compound, have been synthesized through various routes. One common strategy involves using sugars or their derivatives, such as D-mannitol or D-glucose, as chiral starting materials. These are converted into acetal (B89532) compounds which then undergo nucleophilic addition or Wittig reactions to yield the desired diarylheptanoids. nih.gov Another method involves the kinetic resolution of a racemic allylic alcohol via Sharpless asymmetric epoxidation to produce enantio-enriched epoxy alcohols, which are then reduced to the target diols. nih.gov The synthesis of linear nonphenolic diarylheptanoids has also been achieved through methods like the (S)-2-Me-CBS-catalysed reduction of enones. tubitak.gov.tr

The characterization of these synthesized isomers and homologues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure and stereochemistry. For example, the distinction between erythro and threo diastereomers of certain diols can be made based on the chemical shifts of the oxygen-bearing carbon atoms in the 13C NMR spectrum, where the erythro diastereomers' signals typically appear upfield relative to the threo diastereomers. copernicus.org Detailed 1H and 13C NMR data, often supplemented by techniques like NOESY to determine through-space proton correlations, are crucial for confirming the configuration of the final products. copernicus.orgrsc.org

Table 1: Examples of Synthesized Structural Isomers and Homologues

Compound Name Synthetic Method Highlight Key Characterization Reference(s)
(R)-(-)-(4E,6E)-1,7-Diphenylhepta-4,6-dien-3-ol (S)-2-Me-CBS-catalysed reduction of alnustone 1H NMR, 13C NMR tubitak.gov.tr
Yashabushidiol A and B Sharpless asymmetric epoxidation and kinetic resolution Not detailed in snippet nih.gov
(R)-Rugulactone Sharpless asymmetric epoxidation, olefin cross-metathesis 1H NMR, 13C NMR nih.gov
1,4-Diols from 1-Alkenes Iridium-catalyzed C-H silylation followed by oxidation Not detailed in snippet nih.gov

Naturally Occurring Compounds Featuring the Phenylhexene-Diol Scaffold

The phenylhexene-diol scaffold and its homologues are found in a variety of natural products, particularly in plants and fungi. These compounds, often diarylheptanoids, exhibit a wide range of biological activities. nih.govuni-regensburg.de

Diarylheptanoids are widely distributed in nature, with curcumin (B1669340) being one of the most well-known examples. nih.gov These compounds are characterized by two aromatic rings linked by a seven-carbon chain. Yashabushidiols, for instance, were first isolated from the male flowers of Alnus sieboldiana. nih.gov The rhizomes of Alpinia officinarum are another rich source of diarylheptanoids. nih.gov These naturally occurring compounds have garnered significant interest due to their potential pharmacological properties, including antitumor, anti-inflammatory, and antioxidant activities. nih.gov

Fungi are also a source of compounds with related structures. For example, a key intermediate in the biosynthesis of some fungal polyketides is 1-(2-hydroxymethyl)-3-methoxyphenyl)hepta-1,5-diene-3,4-diol, a homologue of the target compound, which was isolated from Aspergillus variecolor.

Table 2: Examples of Naturally Occurring Compounds with a Phenylalkene-Diol Scaffold

Compound Name Natural Source Structural Class Noted Biological Activity Reference(s)
Yashabushidiols Alnus sieboldiana (male flowers) Diarylheptanoid Not specified in snippet nih.gov
Various Diarylheptanoids Alpinia officinarum (rhizomes) Diarylheptanoid Cytotoxic, anti-inflammatory, antivirus, antiproliferative nih.gov
Curcumin Curcuma longa Diarylheptanoid Antitumor, anti-inflammatory, antioxidant nih.gov

Designed Analogues for Probing Chemical Reactivity and Biological Function

The rational design and synthesis of analogues of this compound are crucial for understanding structure-activity relationships (SAR) and for developing new molecules with enhanced or specific properties.

Probing Chemical Reactivity:

Analogues can be designed to explore and optimize chemical reactions. For example, vaulted biaryl ligands like VAPOL and VANOL, which are C2-symmetric diols, have been developed as superior alternatives to BINOL in asymmetric catalysis, leading to higher enantioselectivity in reactions such as Diels-Alder and imine aldol (B89426) reactions. sigmaaldrich.com The development of non-heme manganese(II) complexes for the aerobic oxidative cleavage of 1,2-diols under visible light represents another area where the diol functionality is central to probing and developing new catalytic systems. rsc.org The synthesis of functionalized enediynes fused to heterocyclic cores, which can undergo Bergman cyclization, is an example of designing molecules to study specific, powerful chemical transformations. spbu.ru

Probing Biological Function:

A significant focus in the design of analogues is the exploration and enhancement of biological activity. Numerous studies have synthesized series of diarylheptanoids and evaluated their potential as therapeutic agents. For example, a series of cyclic diarylheptanoids were synthesized and tested for their antiproliferative and topoisomerase inhibitory activities, with some compounds showing excellent and selective activity against human breast cancer cell lines. nih.govresearchgate.net The synthesis of both natural and non-natural diarylheptanoids has been undertaken to study their neuroprotective activity, revealing relationships between the substitution patterns on the phenyl rings and the observed biological effects. uni-regensburg.de

Furthermore, the core structure can be incorporated into entirely different molecular frameworks to probe biological targets. For instance, a series of 6-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones were synthesized as potent aromatase inhibitors, demonstrating that the length and stereochemistry of the phenylaliphatic substituent play a critical role in binding to the enzyme's active site. nih.gov The synthesis of analogues of the natural product depudecin, a histone deacetylase (HDAC) inhibitor, using an olefin cross-metathesis strategy, allows for the preparation of stereoisomeric analogues for detailed structure-activity relationship studies. researchgate.net

Table 3: Examples of Designed Analogues and Their Applications

Analogue Class Design Rationale Application/Finding Reference(s)
Cyclic Diarylheptanoids Enhance selectivity and potency Potent and selective antiproliferative activity against breast cancer cells; topoisomerase inhibition nih.govresearchgate.net
Linear Diarylheptanoids Investigate neuroprotective SAR Substitution pattern on phenyl rings correlates with cytotoxicity and neuroprotection uni-regensburg.de
6-Phenylaliphatic-substituted Steroids Develop aromatase inhibitors Potent competitive inhibitors of aromatase; SAR established for substituent length and stereochemistry nih.gov
Vaulted Biaryl Ligands (VAPOL, VANOL) Improve enantioselectivity in catalysis Higher induction in asymmetric Diels-Alder and imine aldol reactions compared to BINOL sigmaaldrich.com

Future Research Directions and Perspectives for 6 Phenylhex 1 Ene 3,4 Diol

Advancements in Chemo- and Enantio-selective Synthetic Approaches

The synthesis of chiral vicinal diols is a cornerstone of modern organic chemistry, and future research on 6-Phenylhex-1-ene-3,4-diol should focus on developing highly controlled and efficient synthetic routes. The primary challenge lies in achieving high levels of both chemoselectivity (differentiating between the two hydroxyl groups) and enantioselectivity (controlling the stereochemistry at the two chiral centers).

Catalytic Asymmetric Dihydroxylation: A primary strategy would involve the asymmetric dihydroxylation (AD) of a suitable precursor diene. The Sharpless Asymmetric Dihydroxylation, a powerful and well-established method, could be applied to a precursor like 6-phenylhexa-1,4-diene. wikipedia.orgacs.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) to produce the desired diol with high enantioselectivity. wikipedia.org The choice of ligand dictates which enantiomer of the diol is formed. Research would need to optimize reaction conditions to ensure the reaction occurs selectively at the C3-C4 double bond, leaving the terminal C1-C2 alkene intact.

Catalytic Diboration/Oxidation Sequence: An alternative and highly effective modern approach is the platinum-catalyzed enantioselective diboration of a conjugated diene, followed by oxidation. nih.govorganic-chemistry.orgacs.org This two-step process could be applied to 6-phenylhexa-1,3-diene. The first step involves the 1,4-addition of bis(pinacolato)diboron (B136004) across the diene system using a chiral platinum catalyst. organic-chemistry.org Subsequent oxidation of the resulting bis(boronate) ester would yield the target 1,4-diol, which in this case would be a constitutional isomer of the title compound. To achieve this compound, a 1,2-dihydroxylation approach on a conjugated diene would be necessary, a transformation that can be achieved with high selectivity.

Enzymatic and Chemoenzymatic Methods: Future research could also explore enzymatic or chemoenzymatic routes, which offer the benefits of "green chemistry," such as mild reaction conditions and high stereoselectivity. uni-duesseldorf.de Alcohol dehydrogenases, for instance, are known for their ability to stereoselectively reduce α-hydroxy ketones, which could be intermediates in a synthetic cascade. uni-duesseldorf.de A potential chemoenzymatic strategy could involve the synthesis of a racemic or achiral precursor followed by a kinetic resolution catalyzed by a lipase (B570770) to selectively acylate one of the enantiomers, allowing for their separation.

Deeper Exploration of Reaction Dynamics and Mechanistic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and rationally designing new catalysts. For the proposed synthetic approaches, detailed mechanistic studies would be a key research focus.

Computational Modeling: For catalytic methods like the Sharpless AD or the platinum-catalyzed diboration, density functional theory (DFT) studies would be invaluable. nih.gov Such computational investigations can model the transition states of the catalytic cycle, helping to elucidate the origin of enantioselectivity. For instance, in the Sharpless AD, modeling the [3+2] cycloaddition of the osmium-ligand complex to the alkene can reveal why one face of the alkene is preferred over the other. wikipedia.org Similarly, for the diboration reaction, DFT can help understand how the chiral ligand influences the stereochemical outcome of the B-B bond addition. nih.gov

Experimental Mechanistic Studies: Experimental studies would be essential to validate the computational models. Kinetic analyses can determine the rate-limiting step of the catalytic cycle and how the concentrations of the reactant, catalyst, and ligand affect the reaction rate and selectivity. Isotopic labeling studies, where specific atoms in the substrate are replaced with their heavier isotopes, can be used to track bond-forming and bond-breaking steps, providing direct evidence for the proposed mechanism. For example, studying the reaction of a deuterated precursor could confirm the stereochemical course of the hydroxylation or boration step.

Potential in Materials Science or Advanced Chemical Biology Tool Development

The unique structure of this compound, containing a phenyl ring, a vinyl group, and two hydroxyl groups, makes it an attractive candidate for applications in both materials science and chemical biology.

Materials Science Applications: The diol functionality makes this compound a potential monomer for the synthesis of novel polymers. Phenyl-substituted diols have been used to create fully aromatic liquid-crystalline polyesters. acs.org Future research could explore the polymerization of this compound with various dicarboxylic acids to produce polyesters with unique thermal, mechanical, and optical properties. The presence of the pendant vinyl group offers a site for post-polymerization modification or cross-linking, allowing for the creation of advanced polymer networks.

Chemical Biology Tools: Vicinal diols are important structural motifs in many biologically active molecules and can serve as versatile chemical handles. beilstein-journals.orggoogle.com this compound could be a valuable chiral building block for the asymmetric synthesis of complex natural products or pharmaceutical agents. beilstein-journals.org Furthermore, the diol group can be specifically targeted for derivatization. For instance, it can react with boronic acids, a property that has been exploited for the selective profiling and analysis of diol-containing compounds in biological systems. nih.gov This suggests that derivatives of this compound could be developed as probes to study biological processes or as components of drug delivery systems. google.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the potential bioactivity of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) would be indispensable.

Combinatorial Library Synthesis: A focused library of derivatives could be generated from this compound using combinatorial chemistry principles. imperial.ac.uknih.gov This would involve the parallel synthesis of numerous compounds where the two hydroxyl groups are systematically modified. For example, the diol could be reacted with a diverse set of building blocks, such as various carboxylic acids (to form esters), aldehydes (to form acetals), or isocyanates (to form carbamates), in a multi-well plate format. pressbooks.pub Solid-phase organic synthesis (SPOS) could also be employed, where the diol is attached to a solid support and then diversified through a series of reactions. nih.govnih.gov

High-Throughput Screening (HTS): Once the derivative library is created, it can be subjected to HTS to identify "hits" with desired biological activities. pressbooks.pub HTS involves the use of robotics and automated assays to rapidly test thousands of compounds against a specific biological target, such as an enzyme or a receptor. pressbooks.pubscienceopen.com For instance, the library of this compound derivatives could be screened for inhibitory activity against a panel of proteases, kinases, or other enzymes implicated in disease. nih.govacs.org Compounds that show significant activity (hits) can then be selected for further optimization to develop more potent and selective lead compounds for drug discovery. acs.org This approach allows for the efficient exploration of the chemical space around the core scaffold to uncover new therapeutic potentials. scienceopen.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.